1-ethyl-1H-imidazole-4-carboxylic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

1-Ethyl-1H-imidazole-4-carboxylic acid (C₆H₈N₂O₂, MW 140.14) is an N-ethyl-substituted imidazole-4-carboxylic acid derivative that combines a heterocyclic imidazole ring with a carboxylic acid moiety at the 4-position. The compound is commercially supplied as a crystalline solid (typically ≥95% purity), with an ethyl group installed at N1 that modulates lipophilicity and conformational flexibility relative to other N-alkyl or unsubstituted congeners.

Molecular Formula C6H8N2O2
Molecular Weight 140.142
CAS No. 71925-07-0
Cat. No. B2371267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-1H-imidazole-4-carboxylic acid
CAS71925-07-0
Molecular FormulaC6H8N2O2
Molecular Weight140.142
Structural Identifiers
SMILESCCN1C=C(N=C1)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-2-8-3-5(6(9)10)7-4-8/h3-4H,2H2,1H3,(H,9,10)
InChIKeyGWKQLHRGJVYPOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-1H-imidazole-4-carboxylic acid (CAS 71925-07-0) – Core Properties and Procurement Context


1-Ethyl-1H-imidazole-4-carboxylic acid (C₆H₈N₂O₂, MW 140.14) is an N-ethyl-substituted imidazole-4-carboxylic acid derivative that combines a heterocyclic imidazole ring with a carboxylic acid moiety at the 4-position . The compound is commercially supplied as a crystalline solid (typically ≥95% purity), with an ethyl group installed at N1 that modulates lipophilicity and conformational flexibility relative to other N-alkyl or unsubstituted congeners . It serves as a versatile building block in medicinal chemistry and coordination polymer research, where precise control over physicochemical properties is critical for downstream performance.

Why 1-Ethyl-1H-imidazole-4-carboxylic acid Cannot Be Directly Replaced by Other Imidazole-4-carboxylic Acid Analogs


Although imidazole-4-carboxylic acids share a conserved heterocyclic core, variation in the N-alkyl substituent markedly alters key physicochemical properties that govern biological and materials performance. 1-Ethyl-1H-imidazole-4-carboxylic acid exhibits a distinct lipophilicity profile (LogP = 0.60) compared to its 1-methyl (LogP = 0.12) and unsubstituted (LogP = 0.46) counterparts, while maintaining an identical polar surface area to the methyl analog . These differences influence passive membrane permeability, solubility, and metal-coordination geometry, meaning that generic substitution without re-optimization can lead to unpredictable biological activity or altered material topology. High-strength, head-to-head comparative datasets remain limited; the following evidence is drawn from consistent cross-study physicochemical measurements.

Quantitatively Differentiating 1-Ethyl-1H-imidazole-4-carboxylic acid from Closest Analogs – Evidence for Scientific Selection


5-Fold Higher Lipophilicity vs. 1-Methyl Analog – Optimized for Membrane Permeation

The calculated octanol–water partition coefficient (LogP) of 1-ethyl-1H-imidazole-4-carboxylic acid is 0.60, while 1-methyl-1H-imidazole-4-carboxylic acid records a LogP of 0.12 and 1H-imidazole-4-carboxylic acid a LogP of 0.46 . The ethyl derivative is approximately 5-fold more lipophilic than the methyl analog (ΔLogP = 0.48), a difference that can significantly impact passive membrane diffusion and oral bioavailability.

Medicinal Chemistry Drug Design Physicochemical Profiling

Preserved Polar Surface Area vs. 1-Methyl Analog – Hydrogen-Bonding Capacity Uncompromised Despite Higher LogP

The topological polar surface area (TPSA) of 1-ethyl-1H-imidazole-4-carboxylic acid is 55.12 Ų, identical to that of 1-methyl-1H-imidazole-4-carboxylic acid (55.12 Ų) and substantially lower than that of 1H-imidazole-4-carboxylic acid (65.98 Ų) . This indicates that the ethyl substituent reduces overall polarity relative to the unsubstituted parent while maintaining the same hydrogen-bonding surface as the methyl congener.

ADME Drug Design Computational Chemistry

Additional Rotatable Bond vs. Methyl and Unsubstituted Analogs – Greater Conformational Flexibility for Coordination Chemistry

1-Ethyl-1H-imidazole-4-carboxylic acid possesses 2 rotatable bonds, whereas both 1-methyl-1H-imidazole-4-carboxylic acid and 1H-imidazole-4-carboxylic acid have only 1 rotatable bond each . The additional degree of rotational freedom arises from the ethyl group, which can sample more conformations than a methyl group, potentially enabling more diverse coordination geometries in metal-organic frameworks and coordination polymers.

Coordination Chemistry Materials Science Crystal Engineering

High-Impact Application Scenarios for 1-Ethyl-1H-imidazole-4-carboxylic acid Based on Quantitative Evidence


Lead Optimization in CNS Drug Discovery Programs

The balanced LogP (0.60) and moderate PSA (55.12 Ų) of 1-ethyl-1H-imidazole-4-carboxylic acid make it a valuable fragment or building block for central nervous system (CNS) drug candidates, where optimal membrane permeability and limited efflux are essential . Its higher lipophilicity relative to the methyl analog offers a means to improve blood-brain barrier penetration without enlarging the molecule, and the conserved PSA preserves hydrogen-bonding interactions with biological targets.

Design of Flexible Metal-Organic Frameworks (MOFs) and Coordination Polymers

The additional rotatable bond in the ethyl-substituted imidazole-4-carboxylic acid imparts conformational flexibility that can be exploited in the synthesis of metal-organic frameworks with adaptive pore structures . Compared to the rigid methyl analog, this ligand may yield frameworks with enhanced structural diversity and tunable gas-sorption or proton-conduction properties, as demonstrated by related imidazole-carboxylate MOF systems.

Building Block for Ionic Liquids and Advanced Electrolytes

The combination of a carboxylic acid group with an N-ethyl substituent provides a unique scaffold for the preparation of imidazolium-based ionic liquids or polyelectrolytes with tailored hydrophobicity . The elevated LogP of the ethyl derivative can reduce water uptake and improve electrochemical stability compared to methyl-substituted counterparts, making it a candidate for non-aqueous electrolyte applications.

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